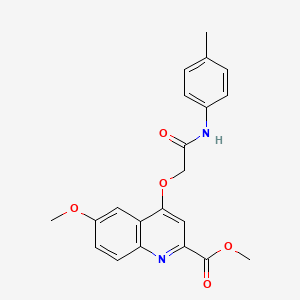

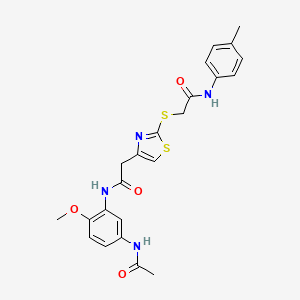

![molecular formula C20H20N4OS2 B2894514 3-((5-(isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-70-4](/img/structure/B2894514.png)

3-((5-(isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heteroatoms in the triazole and thiazole rings, as well as the sulfur atom in the isopropylthio group. These atoms could potentially act as nucleophiles or electrophiles in various chemical reactions .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Studies have focused on the synthesis and characterization of various thiazole and triazole derivatives, due to their potential in medicinal chemistry. For instance, compounds containing the triazole moiety have been synthesized to explore their antimicrobial and antitubercular properties. These compounds exhibit moderate to significant antibacterial and antifungal activities, with some showing excellent antitubercular activity against Mycobacterium tuberculosis H37Rv when compared with the first-line drug isoniazid (Kumar, Prasad, & Chandrashekar, 2013).

Antioxidant Activity

Derivatives of 1,2,4-triazol-5-one have been analyzed for their in vitro antioxidant activities, comparing their efficacy to standard antioxidants. This research indicates a potential for these compounds in mitigating oxidative stress through various mechanisms, including reducing power, free radical scavenging, and metal chelating activities (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).

Pharmacological Evaluation

The exploration of thiazole-based compounds for their pharmacological properties, particularly as antimicrobial and antitubercular agents, is a significant area of research. Novel sulfonyl derivatives and Schiff bases derived from isopropyl thiazole have been synthesized, showcasing moderate to significant activities against various microbial strains, including notable antitubercular potential (Kumar, Prasad, & Chandrashekar, 2012).

Anti-Inflammatory Activity

Compounds with a thiazolo[3,2-b]-1,2,4-triazole backbone have been investigated for their potential to prevent ethanol-induced oxidative stress in liver and brain tissues. This research highlights the role of these compounds in managing oxidative damage and their selective organ protective effects, suggesting a potential therapeutic application in conditions associated with oxidative stress (Aktay, Tozkoparan, & Ertan, 2005).

Environmental Applications

Beyond pharmacological interests, derivatives similar to the specified compound have been analyzed for environmental applications. For example, benzotriazoles, which share some structural similarities, have been studied for their occurrence and removal in wastewater treatment, highlighting the challenges in eliminating such polar and poorly degradable trace pollutants from the water cycle (Reemtsma, Miehe, Duennbier, & Jekel, 2010).

Propiedades

IUPAC Name |

3-[[4-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4OS2/c1-13(2)26-19-22-21-18(24(19)15-9-5-4-8-14(15)3)12-23-16-10-6-7-11-17(16)27-20(23)25/h4-11,13H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRBMXMWRSYVKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NN=C2SC(C)C)CN3C4=CC=CC=C4SC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

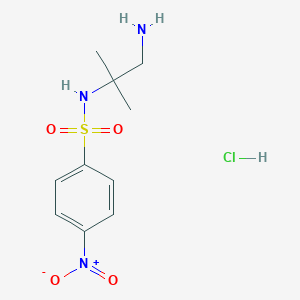

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2894433.png)

![3-(azepan-1-ylcarbonyl)-1-thioxo[1,3]dioxolo[4,5-g][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2894437.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2894439.png)

![N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2894440.png)

![(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol](/img/structure/B2894446.png)

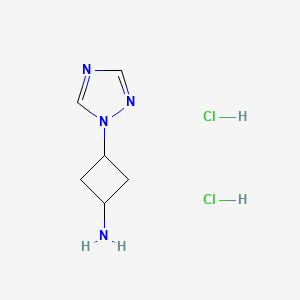

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2894452.png)

![3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol](/img/structure/B2894453.png)